2-{(E)-[(2,5-dichlorophenyl)imino]methyl}phenol
CAS No.: 15674-07-4
Cat. No.: VC21351248
Molecular Formula: C13H9Cl2NO
Molecular Weight: 266.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 15674-07-4 |
|---|---|
| Molecular Formula | C13H9Cl2NO |
| Molecular Weight | 266.12 g/mol |
| IUPAC Name | 2-[(2,5-dichlorophenyl)iminomethyl]phenol |
| Standard InChI | InChI=1S/C13H9Cl2NO/c14-10-5-6-11(15)12(7-10)16-8-9-3-1-2-4-13(9)17/h1-8,17H |
| Standard InChI Key | QUHYROKUZIGSDC-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)C=NC2=C(C=CC(=C2)Cl)Cl)O |
| Canonical SMILES | C1=CC=C(C(=C1)C=NC2=C(C=CC(=C2)Cl)Cl)O |
Introduction
Chemical Structure and Properties
Molecular Structure
2-{(E)-[(2,5-dichlorophenyl)imino]methyl}phenol has the molecular formula C₁₃H₉Cl₂NO. The structure comprises a phenol ring connected to a 2,5-dichlorophenyl group through an imine (-CH=N-) linkage. The (E) designation in its name indicates the configuration at the C=N double bond, where the phenol and dichlorophenyl groups are positioned on opposite sides of the bond. This stereochemistry plays a crucial role in determining the compound's stability and potential for intermolecular interactions .
The presence of the phenolic hydroxyl group enables the formation of hydrogen bonds, which can significantly influence the compound's physical properties and its ability to interact with biological systems. The 2,5-dichloro substitution pattern on the phenyl ring affects the electronic distribution within the molecule, contributing to its unique reactivity profile.
Physical Properties
Based on comparative analysis with structurally similar compounds, 2-{(E)-[(2,5-dichlorophenyl)imino]methyl}phenol is expected to be a crystalline solid at room temperature. The compound likely exhibits limited water solubility due to its aromatic rings and chlorine substituents but would display greater solubility in organic solvents such as methanol, ethanol, and dimethyl sulfoxide .
Synthesis Methods
Condensation Reaction
The synthesis of 2-{(E)-[(2,5-dichlorophenyl)imino]methyl}phenol follows the typical preparation method for Schiff bases, involving a condensation reaction between salicylaldehyde (2-hydroxybenzaldehyde) and 2,5-dichloroaniline. This reaction mechanism follows a similar pattern to the synthesis of related Schiff bases documented in the scientific literature .
The reaction proceeds through the nucleophilic attack of the amine group of 2,5-dichloroaniline on the carbonyl carbon of salicylaldehyde, forming a carbinolamine intermediate that subsequently undergoes dehydration to yield the imine bond. The presence of the hydroxyl group in salicylaldehyde can facilitate this reaction through hydrogen bonding.
Reaction Conditions
Based on synthetic approaches used for structurally similar compounds, the following reaction conditions would be optimal for the synthesis of 2-{(E)-[(2,5-dichlorophenyl)imino]methyl}phenol:
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Reactant ratio: 1:1 molar ratio of salicylaldehyde and 2,5-dichloroaniline
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Solvent: Ethanol or methanol
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Catalyst: A catalytic amount of glacial acetic acid
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Reaction conditions: Refluxing for 3-4 hours
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Purification: Cooling, filtration, and recrystallization from an appropriate solvent
This approach mirrors the synthesis of the closely related compound 2-{(E)-[(2,4-dichlorophenyl)imino]methyl}phenol, which was prepared from 2,4-dichloroaniline and salicylaldehyde in a 1:1 ratio using glacial acetic acid as a catalyst .
Structural Comparisons with Similar Compounds
Comparison Table
The following table compares 2-{(E)-[(2,5-dichlorophenyl)imino]methyl}phenol with structurally related compounds identified in the available search results:
Structure-Activity Relationships
The substitution pattern on both the phenol ring and the aniline-derived portion of Schiff bases significantly influences their properties and activities. The specific arrangement of chlorine atoms at the 2,5-positions of the phenyl ring in 2-{(E)-[(2,5-dichlorophenyl)imino]methyl}phenol would affect several aspects of its behavior:
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Electronic distribution: Chlorine atoms withdraw electrons through both inductive and resonance effects, influencing the reactivity of the imine bond and phenolic OH group
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Lipophilicity: The chlorine substituents increase the compound's lipophilicity, potentially enhancing membrane permeability in biological systems
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Steric effects: The position of chlorine atoms affects the molecule's geometry and its ability to interact with biological targets or form coordination complexes
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Tautomerism: Similar to related compounds, 2-{(E)-[(2,5-dichlorophenyl)imino]methyl}phenol may exist in equilibrium between enol and keto tautomeric forms, with the enol form typically being more stable
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